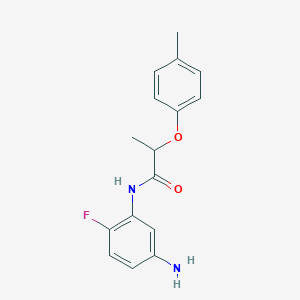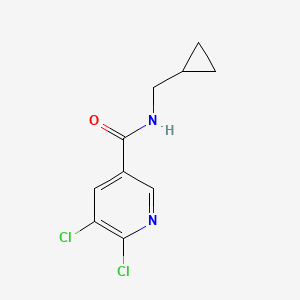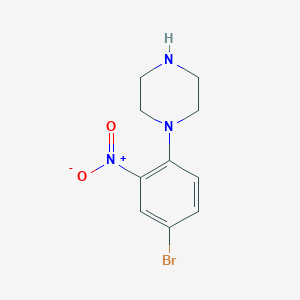
N-(3-aminopropyl)-3-methylbenzamide
Vue d'ensemble
Description
“N-(3-aminopropyl)-3-methylbenzamide” likely refers to a compound that contains an amine group (-NH2) attached to a propyl chain (a three-carbon chain), which is further connected to a benzamide group. Benzamide is a compound comprised of a benzene ring attached to an amide group (-CONH2). The “3-methyl” indicates that there is a methyl group (-CH3) attached to the third carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, it’s likely that this compound could be synthesized through a multi-step process involving the reaction of a suitable benzamide derivative with an aminopropyl compound .Molecular Structure Analysis
The molecular structure of “this compound” would likely show the benzamide and aminopropyl groups connected together. The benzamide portion would consist of a benzene ring (a hexagonal ring of carbon atoms) with an amide group attached, and the aminopropyl portion would be a three-carbon chain with an amine group at one end .Chemical Reactions Analysis
As a compound containing both amine and amide functional groups, “this compound” could participate in various chemical reactions. For example, the amine group could act as a nucleophile in substitution reactions, or it could be protonated under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of both amine and amide functional groups could influence its solubility in water and other solvents .Applications De Recherche Scientifique
Anticancer Potential
A study identified a compound closely related to N-(3-aminopropyl)-3-methylbenzamide, demonstrating significant biochemical potency against kinesin spindle protein (KSP), indicating potential as an anticancer agent. This compound arrested cells in mitosis, leading to cellular death, with promising pharmacokinetic profiles for clinical cancer treatment development (Theoclitou et al., 2011).
Chemical Characterization and Synthesis
Another study focused on the synthesis and full characterization of a derivative of this compound, highlighting its potential utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group (Al Mamari & Al Lawati, 2019).
Thermal Stability Research
Research on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), utilized DSC (Differential Scanning Calorimetry) to predict thermal stability parameters such as TMRad and SADT, providing insights into safety and handling of such compounds (Cong & Cheng, 2021).
Catalysis and Reactivity
A study on ruthenium complexes with diphenylphosphino derivatives of carboxylic amides, including N-methylbenzamide, explored their synthesis and reactivity, offering insights into the development of novel catalysts for chemical transformations (Gericke & Wagler, 2016).
Psycho- and Neurotropic Profiling
Research on the psycho- and neurotropic properties of novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones in vivo identified substances with potential sedative, anti-amnesic, anti-anxiety, and antihypoxic effects, indicating areas for further study in psychoactive compound development (Podolsky et al., 2017).
PARP Inhibition and DNA Binding
Investigation into novel ruthenium(II)-arene complexes bearing benzamide derivatives highlighted their potential in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), with implications for treating BRCA-mutated tumors. These complexes demonstrated high intracellular accumulation and DNA binding, suggesting a promising avenue for cancer therapy (Pavlovic et al., 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on “N-(3-aminopropyl)-3-methylbenzamide” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .
Propriétés
IUPAC Name |
N-(3-aminopropyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-4-2-5-10(8-9)11(14)13-7-3-6-12/h2,4-5,8H,3,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBPBUGAAXPDND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-amino-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B3072600.png)


![2-[(4-Methoxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B3072626.png)
![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-METHYL-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}BUTAN-1-AMINE](/img/structure/B3072640.png)
